N-(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE is a fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE typically involves the reaction of heptanoic acid derivatives with fluorinating agents. The process often requires controlled conditions, including specific temperatures and pressures, to ensure the successful incorporation of fluorine atoms .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must adhere to strict safety protocols due to the potential hazards associated with fluorine chemistry .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into different fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, carboxylic acids, and substituted amides .
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing advanced fluorinated materials.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Known for its use in surface functionalization and nanomaterial synthesis.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: Utilized as a surfactant and lubricant in industrial applications.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7-DODECAFLUORO-N-[2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL]HEPTANAMIDE stands out due to its dual functional groups (hydroxyl and amide), which provide versatility in chemical modifications and applications. Its high fluorine content also imparts exceptional chemical stability and hydrophobicity .
Properties
Molecular Formula |
C11H11F12NO3 |
---|---|
Molecular Weight |
433.19 g/mol |
IUPAC Name |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide |
InChI |
InChI=1S/C11H11F12NO3/c1-6(2-25,3-26)24-5(27)8(16,17)10(20,21)11(22,23)9(18,19)7(14,15)4(12)13/h4,25-26H,2-3H2,1H3,(H,24,27) |
InChI Key |
HLKKNWYZCPUDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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